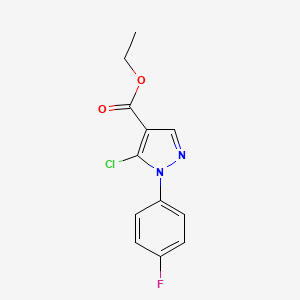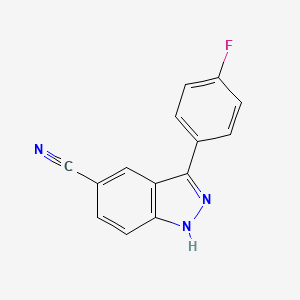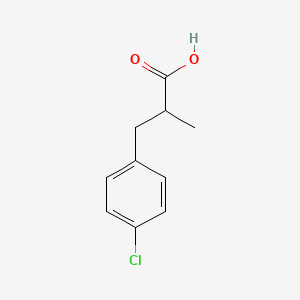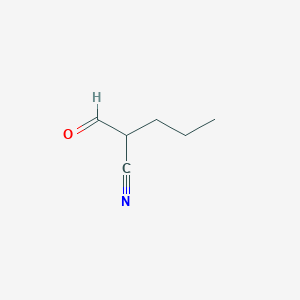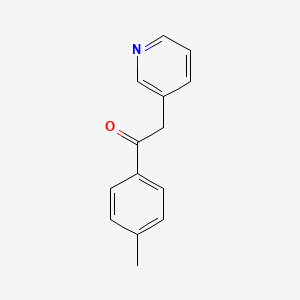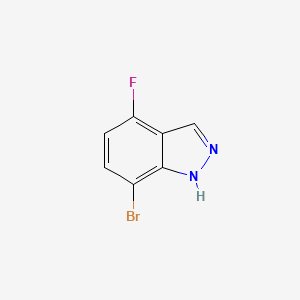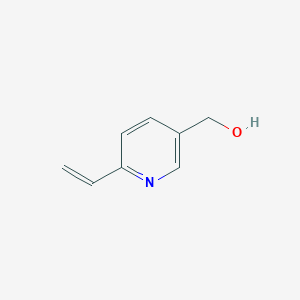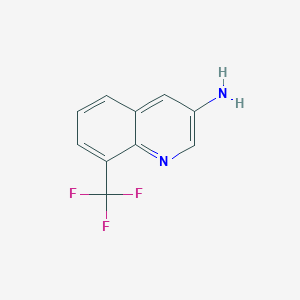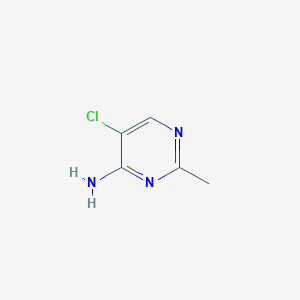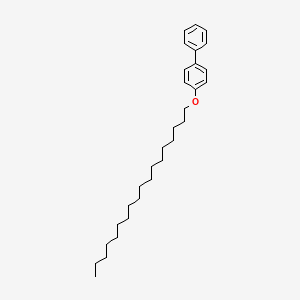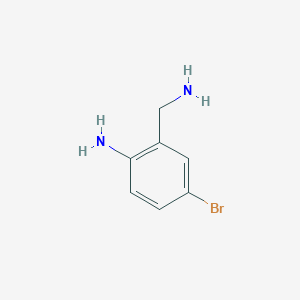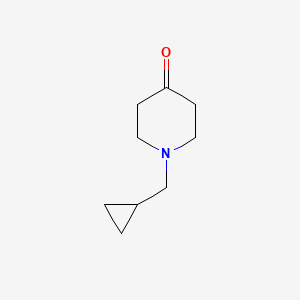
1-(Cyclopropylmethyl)piperidin-4-one
Vue d'ensemble
Description
“1-(Cyclopropylmethyl)piperidin-4-one” is a chemical compound with the molecular formula C9H15NO . It is used in the production of various pharmaceuticals .
Synthesis Analysis
A series of 2,6-diaryl-3-methyl-4-piperidones, which could be related to the compound , were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis
The molecular weight of “this compound” is 153.22 g/mol . The InChI code for the compound is 1S/C9H15NO .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Applications De Recherche Scientifique
Gastric Antisecretory Agents : 4-(Diphenylmethyl)-1-piperidinemethanimine, a compound structurally related to 1-(Cyclopropylmethyl)piperidin-4-one, has been studied as a potent oral gastric antisecretory agent. This research led to the development of an antisecretory compound, fenoctimine, which exhibited no anticholinergic activity and is undergoing clinical trials as a gastric antisecretory drug (Scott et al., 1983).
Cytotoxic and Anticancer Agents : A study on the syntheses of various compounds, including 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and piperidin-4-ones, revealed significant cytotoxicity toward murine and human tumor cells. This indicates the potential of these compounds, closely related to this compound, as anticancer agents (Dimmock et al., 1998).
Radiotracer Development for Brain Imaging : Radiotracers based on this compound were developed to target metabotropic glutamate receptor subtype 2 (mGluR2) in the brain. These radiotracers showed specific bindings in mGluR2-rich brain regions, demonstrating their utility in brain imaging (Kumata et al., 2017).
Synthesis of Highly Functionalized Piperidines : The catalytic reaction of propargyl amines and cyclopropanes, involving compounds structurally similar to this compound, was used to synthesize highly functionalized piperidines. This indicates the compound's role in complex chemical syntheses (Lebold et al., 2009).
Antimicrobial and Antitubercular Properties : Spiro-piperidin-4-ones, which include derivatives of this compound, have been synthesized and evaluated for their antimicrobial and antitubercular properties. One such compound showed significant in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).
Safety and Hazards
Orientations Futures
Piperidine derivatives, including “1-(Cyclopropylmethyl)piperidin-4-one”, are pivotal cornerstones in the production of drugs . They show several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, they could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-3-5-10(6-4-9)7-8-1-2-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGUCATBXAQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592404 | |
| Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49682-96-4 | |
| Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





